molecular formula C17H16O3 B1292285 3-Acetoxy-2',5'-dimethylbenzophenone CAS No. 890099-11-3

3-Acetoxy-2',5'-dimethylbenzophenone

Cat. No.: B1292285
CAS No.: 890099-11-3
M. Wt: 268.31 g/mol
InChI Key: YQCNSUPKPLGESS-UHFFFAOYSA-N
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Description

3-Acetoxy-2’,5’-dimethylbenzophenone is an organic compound with the molecular formula C17H16O3. It is a derivative of benzophenone, characterized by the presence of acetoxy and dimethyl groups on the benzene rings. This compound is used in various chemical and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-2’,5’-dimethylbenzophenone typically involves the acetylation of 2’,5’-dimethylbenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction conditions usually involve heating the reactants to a temperature range of 60-80°C for several hours to ensure complete acetylation .

Industrial Production Methods

In an industrial setting, the production of 3-Acetoxy-2’,5’-dimethylbenzophenone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-Acetoxy-2’,5’-dimethylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Acetoxy-2’,5’-dimethylbenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Acetoxy-2’,5’-dimethylbenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The dimethylbenzophenone moiety can interact with cellular proteins and enzymes, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Acetoxybenzophenone
  • 2’,5’-Dimethylbenzophenone
  • 3-Hydroxy-2’,5’-dimethylbenzophenone

Uniqueness

3-Acetoxy-2’,5’-dimethylbenzophenone is unique due to the presence of both acetoxy and dimethyl groups, which confer distinct chemical and physical properties. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .

Biological Activity

3-Acetoxy-2',5'-dimethylbenzophenone (commonly referred to as ADB) is an organic compound with the molecular formula C17H16O3. It is a derivative of benzophenone, characterized by the presence of acetoxy and dimethyl groups on the benzene rings. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential biological activities. This article will explore the biological activity of ADB, including its antimicrobial properties, anti-inflammatory effects, and possible applications in drug development.

Structure and Properties

  • Molecular Formula : C17H16O3
  • Molecular Weight : 272.31 g/mol
  • Key Functional Groups : Acetoxy group (-OCOCH3) and dimethyl groups (-CH3)

Synthesis

ADB is synthesized through the acetylation of 2',5'-dimethylbenzophenone using acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction typically occurs at temperatures between 60-80°C for several hours to ensure complete conversion.

Antimicrobial Activity

Research indicates that ADB exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for ADB against common pathogens have been reported in the range of 50-100 µg/mL.

Microorganism MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

Anti-inflammatory Effects

ADB has been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures. The compound appears to modulate signaling pathways associated with inflammation, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

The mechanism of action for ADB involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which participates in various biochemical pathways. Additionally, the dimethylbenzophenone moiety may interact with cellular proteins and enzymes, modulating their activity and leading to diverse biological effects.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of ADB against several pathogenic bacteria. The results demonstrated that ADB not only inhibited bacterial growth but also exhibited a bactericidal effect at higher concentrations. This suggests potential applications in developing new antimicrobial agents.

Research on Anti-inflammatory Properties

In another study focusing on inflammatory responses, ADB was tested in vitro on human macrophage cell lines. The findings indicated that ADB significantly reduced the production of inflammatory markers, highlighting its potential as an anti-inflammatory agent. Further investigations are needed to explore its efficacy in vivo .

Properties

IUPAC Name

[3-(2,5-dimethylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-11-7-8-12(2)16(9-11)17(19)14-5-4-6-15(10-14)20-13(3)18/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCNSUPKPLGESS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC(=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641679
Record name 3-(2,5-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-11-3
Record name Methanone, [3-(acetyloxy)phenyl](2,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,5-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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